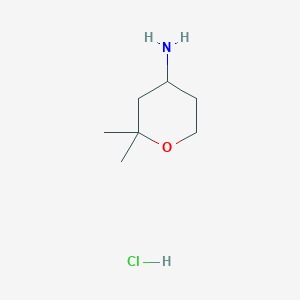

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

説明

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is a bicyclic amine derivative with a tetrahydro-pyran scaffold substituted with two methyl groups at the 2-position and an amine group at the 4-position. This compound is structurally characterized by its six-membered oxygen-containing ring (tetrahydro-pyran) fused with a dimethyl-substituted carbon framework, forming a rigid, sterically hindered structure. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

According to supplier data, this compound is listed as discontinued in certain quantities (e.g., 1g, 5g) by CymitQuimica , but it remains available through specialized suppliers like Chemlyte Solutions, which emphasizes its use in custom chemical synthesis and research .

特性

IUPAC Name |

2,2-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJOGFORYNQVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Tetrahydropyran Ring

The tetrahydropyran ring can be synthesized by cyclization of suitable precursors such as 2,2-dimethyl-1,3-propanediol or alkynyl alcohol derivatives under acidic or catalytic conditions.

- Example Synthetic Route:

2-methyl-5-hexene-3-alkynes-2-ol is synthesized via palladium-catalyzed coupling reactions under nitrogen atmosphere with DMF or THF as solvent. This intermediate is then cyclized in the presence of mercury bisulfate and aqueous sulfuric acid at 80–110 °C for 10–15 hours to yield 2,2-dimethyl tetrahydro-pyran-4-one with an 85% yield.

Conversion to Aldehyde Intermediate

The ketone intermediate undergoes further transformation to 2,2-dimethyl tetrahydro-pyran-4-formaldehyde through a series of reactions involving alkali treatment and acidolysis:

Oxidation to Carboxylic Acid

Oxidation of the aldehyde intermediate with potassium permanganate (KMnO4) or other oxidants such as hydrogen peroxide under controlled conditions produces 2,2-dimethyl tetrahydro-pyran-4-carboxylic acid with high purity (>98%) and yields around 50–94% depending on the process specifics.

Introduction of the Amine Group via Reductive Amination

The amine group at the 4-position is typically introduced by reductive amination of the corresponding ketone or aldehyde intermediate:

- Reductive amination involves reacting the aldehyde or ketone with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with metal catalysts).

- This step converts the carbonyl group into the corresponding amine, forming 2,2-dimethyl-tetrahydro-pyran-4-ylamine.

Formation of Hydrochloride Salt

The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, resulting in the stable 2,2-dimethyl-tetrahydro-pyran-4-ylamine hydrochloride form. This salt form improves the compound’s stability and handling properties.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methyl-5-hexene-3-alkynes-2-ol | Pd-catalyzed coupling | Pd catalyst, DMF/THF, N2, 5–30 °C, 8–15 h | ~85 | Precursor for ring cyclization |

| 2 | 2,2-Dimethyl tetrahydro-pyran-4-one | Cyclization | Hg bisulfate, 15% H2SO4, 80–110 °C, 10–15 h | 85 | Formation of tetrahydropyran ring |

| 3 | 5,5-Dimethyl-1,6-dioxo spiro octane ester | Alkylation | Ethyl chloroacetate, base, toluene, RT, 4–7 h | — | Intermediate for aldehyde synthesis |

| 4 | 2,2-Dimethyl tetrahydro-pyran-4-formaldehyde | Acidolysis | KOH, HCl, 95–105 °C | 85 | Aldehyde intermediate |

| 5 | 2,2-Dimethyl tetrahydro-pyran-4-carboxylic acid | Oxidation | KMnO4, room temp, 12 h | 50–94 | High purity product |

| 6 | 2,2-Dimethyl-tetrahydro-pyran-4-ylamine | Reductive amination | NaBH3CN or H2/catalyst, amine source, mild conditions | — | Introduction of amine group |

| 7 | This compound | Salt formation | HCl, solvent | — | Final hydrochloride salt form |

Research Findings and Industrial Considerations

- The synthetic routes described are supported by proton NMR and high-resolution gas chromatography to confirm product purity (>98%) and yield optimization.

- The use of continuous flow processes in industrial settings is reported to enhance reaction control, safety, and scalability, particularly in reductive amination and salt formation steps.

- The oxidation step using potassium permanganate is a critical control point to avoid over-oxidation and ensure high selectivity toward the carboxylic acid intermediate.

- Reductive amination conditions require careful selection of reducing agents to prevent side reactions and maximize amine yield.

化学反応の分析

Types of Reactions

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

科学的研究の応用

Organic Synthesis

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to act as a nucleophile allows it to participate in various chemical reactions, facilitating the construction of diverse molecular architectures.

Medicinal Chemistry

The compound is being explored for its potential as a building block in drug development. Notably, it has been investigated for:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, modified derivatives have shown IC values ranging from 6.7 to >200 μM against human neuroblastoma cells.

- Protein Kinase Modulation : Some derivatives are being studied for their ability to modulate protein kinases involved in crucial cellular signaling pathways, which could lead to new therapeutic strategies for cancer and other diseases.

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for the development of novel materials with tailored properties.

Case Studies and Research Findings

Several key studies highlight the biological activity and potential applications of this compound:

Anticancer Activity

A study focused on synthesizing modified derivatives aimed at enhancing anticancer properties. Specific substitutions on the tetrahydropyran ring were found to significantly increase cytotoxicity against melanoma cells.

Mechanism Exploration

Research into the mechanism of action revealed that certain derivatives inhibit enzymes linked to microbial growth, indicating potential for development as antimicrobial agents.

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| This compound | Tetrahydropyran ring with two methyl groups | Antimicrobial, Cytotoxic | Potential for cancer therapy |

| N,N-Dimethylpiperidin-4-amines | Six-membered piperidine ring | Varies | Commonly used in pharmaceuticals |

| 3-Methylpiperidin-4-amines | Six-membered piperidine ring | Varies | Exhibits different biological activities |

作用機序

The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .

類似化合物との比較

Key Observations:

Steric Effects: The 2,2-dimethyl groups in the target compound introduce significant steric hindrance compared to unsubstituted analogs like 4-Aminomethyltetrahydropyran HCl . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in storage.

Solubility: Hydrochloride salts universally improve aqueous solubility. However, esterified derivatives (e.g., Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate HCl) exhibit higher molecular weights and altered solubility profiles due to the acetate group .

Pharmacological Potential: Compounds with fused nitrogen-containing rings (e.g., pyrrolidine or piperidine) may exhibit enhanced binding to biological targets, as seen in analogs like 2-(Tetrahydro-2H-pyran-4-yl)pyrrolidine HCl .

Stability and Commercial Availability

- Discontinuation Note: 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl is marked as discontinued by CymitQuimica , possibly due to niche demand or synthesis challenges. However, suppliers like Chemlyte Solutions maintain access, highlighting regional variability in availability .

- Stability Indicators : Analogous compounds (e.g., erlotinib hydrochloride in ) demonstrate stability in protein-binding assays, suggesting that the target compound’s hydrochloride form may similarly resist degradation under physiological conditions .

生物活性

Overview

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS No. 90048-31-0) is a chemical compound with the molecular formula CHClNO and a molecular weight of 165.66 g/mol. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic properties and mechanisms of action.

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-tetrahydro-pyran-4-ylamine with hydrochloric acid under controlled conditions to ensure high purity and yield. The compound exhibits various chemical reactions including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects. The exact mechanisms are still under investigation but suggest potential applications in medicinal chemistry.

Antibacterial Activity

Research has indicated that derivatives of the pyran scaffold, similar to this compound, exhibit significant antibacterial properties. For instance, certain analogues demonstrated lower IC values than standard antibiotics like ampicillin against various Gram-positive bacteria. This suggests that this compound may possess comparable antibacterial efficacy .

Antioxidant Properties

Antioxidant activities have been observed in compounds related to the pyran structure. These compounds have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant potential can be quantified using assays such as DPPH scavenging tests, where lower IC values indicate higher potency .

Cytotoxicity and Cancer Research

In cellular studies, compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain derivatives inhibited the proliferation of HCT-116 colorectal cancer cells by inducing apoptosis through caspase activation and downregulating cell survival proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Antioxidant Activity | Cytotoxicity |

|---|---|---|---|

| 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl | Moderate | High | Significant |

| 4H-Pyran Derivatives | High | Moderate | Variable |

| Tetrahydrofuran Analogues | Low | High | Low |

Case Studies

- Antibacterial Efficacy : A study evaluated several pyran derivatives against Gram-positive bacteria and found that certain compounds exhibited significant antibacterial activity with IC values lower than traditional antibiotics .

- Cytotoxic Effects on Cancer Cells : Research on HCT-116 cells treated with pyran derivatives indicated a dose-dependent inhibition of cell growth and induction of apoptosis via caspase pathways .

- Antioxidant Capacity : In vitro assays showed that related compounds could effectively scavenge free radicals, demonstrating potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-tetrahydro-pyran-4-ylamine hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydro-pyran ring via acid-catalyzed cyclization of diols or ketones. For example, 2,2-dimethyltetrahydropyran-4-one can be synthesized using sulfuric acid as a catalyst .

- Step 2 : Introduction of the amine group via reductive amination or nucleophilic substitution. For reductive amination, sodium cyanoborohydride or hydrogenation with Raney nickel may be employed .

- Step 3 : Hydrochloride salt formation by treating the free base with hydrochloric acid in anhydrous ethanol .

Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize solvent polarity (e.g., DMF for nucleophilic substitutions) to enhance yields .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the pyran ring (δ 3.5–4.5 ppm for axial/equatorial protons) and amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 164.1 for the free base).

- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement of single-crystal data .

Methodological Tip : Cross-validate purity via HPLC (C18 column, 0.1% TFA in mobile phase) .

Q. How should this compound be stored to ensure stability?

- Store as a lyophilized powder at –20°C in airtight, light-resistant containers.

- For solutions, prepare aliquots in anhydrous DMSO or ethanol (≤10 mM) and avoid >3 freeze-thaw cycles to prevent degradation .

Critical Note : Conduct stability assays (e.g., accelerated degradation at 40°C/75% RH) to establish shelf-life .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

Discrepancies often arise from dynamic conformational changes or crystal packing effects.

Q. What strategies are effective for studying its reaction mechanisms in nucleophilic substitutions?

- Kinetic Profiling : Monitor reaction rates under varying temperatures and solvent polarities (e.g., DMSO vs. THF) using F NMR or UV-Vis spectroscopy .

- Isotopic Labeling : Introduce N or H isotopes to track amine group behavior during reactions .

- Computational Modeling : Employ MD simulations (e.g., AMBER) to predict transition states and regioselectivity .

Q. How can its biological activity be systematically evaluated?

- In Vitro Assays : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or SPR.

- ADMET Profiling : Assess metabolic stability (human liver microsomes), permeability (Caco-2 cells), and toxicity (MTT assay) .

- Docking Studies : Use AutoDock Vina to predict binding modes to enzymes like cytochrome P450 .

Q. What methodologies address low yields in large-scale synthesis?

- Process Optimization : Switch to flow chemistry for precise control of exothermic reactions (e.g., HCl salt formation).

- Catalyst Screening : Test Pd/C or enzyme-mediated systems for stereoselective amination .

- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry or reaction time .

Data Analysis and Validation

Q. How to interpret conflicting bioactivity data across studies?

- Source 1 : Differences in cell lines (e.g., HEK293 vs. CHO) may alter receptor expression.

- Source 2 : Verify compound integrity post-assay (e.g., degradation in cell media via LC-MS).

- Statistical Approach : Apply meta-analysis to aggregate data and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。